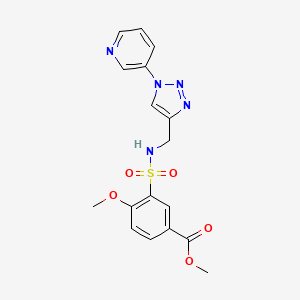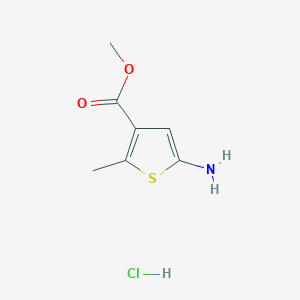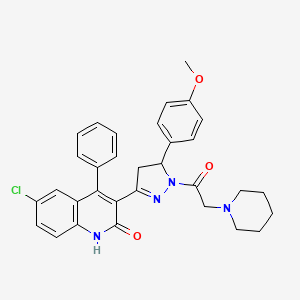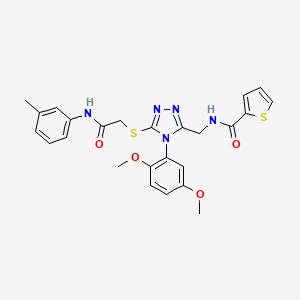
Methyl-4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate is a complex organic molecule that belongs to the sulfonamide family. This compound is characterized by a benzoate core, substituted with various functional groups, including a methoxy group, a triazole ring, and a sulfamoyl group. It finds applications in various fields due to its unique chemical properties and structural characteristics.
Wissenschaftliche Forschungsanwendungen
This compound is significant in various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Acts as a probe in studying enzyme activities and protein interactions.
Medicine: : Potential therapeutic agent with antimicrobial and anticancer properties.
Industry: : Used in the development of new materials with specific electronic or structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step reactions:
Formation of the benzoate core: : The initial step includes the preparation of the benzoate core through esterification reactions.
Attachment of the triazole ring: : The triazole ring can be attached via a click reaction, specifically an azide-alkyne cycloaddition.
Introduction of the sulfamoyl group: : Sulfonyl chlorides are typically reacted with amines to introduce the sulfamoyl group.
Final methoxylation: : The methoxy group is usually added via a nucleophilic substitution reaction using methanol in the presence of a base.
These steps involve various reaction conditions such as different solvents, temperatures, and catalysts to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production scales up these synthesis methods using continuous flow reactors for better control over reaction parameters, minimizing side reactions, and ensuring consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : It can also be reduced using agents like lithium aluminum hydride.
Substitution: : Various substitution reactions, including nucleophilic and electrophilic substitutions, are feasible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: : Conditions vary widely depending on the specific substitution being performed, but commonly involve halogenated intermediates.
Major Products Formed
Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction can yield alcohols or amines.
Substitution products vary depending on the nucleophile or electrophile introduced.
Wirkmechanismus
The compound exerts its effects through multiple pathways:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways: : Can inhibit enzyme activities or interfere with DNA/RNA synthesis in biological systems, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methoxybenzoate: : Shares the benzoate core but lacks the triazole and sulfamoyl groups.
4-(N-(1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoic acid: : Similar in structure but with a different ester group.
Uniqueness
Methyl 4-methoxy-3-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of its methoxy, triazole, and sulfamoyl groups, which confer distinct chemical reactivity and biological activity not observed in simpler analogs.
Hopefully, this satisfies your curiosity about this fascinating compound!
Eigenschaften
IUPAC Name |
methyl 4-methoxy-3-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-26-15-6-5-12(17(23)27-2)8-16(15)28(24,25)19-9-13-11-22(21-20-13)14-4-3-7-18-10-14/h3-8,10-11,19H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXABDVBNTJILNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)


![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)

![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)

![4-methyl-N-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)benzenesulfonamide](/img/structure/B2402419.png)

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)


![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/new.no-structure.jpg)
